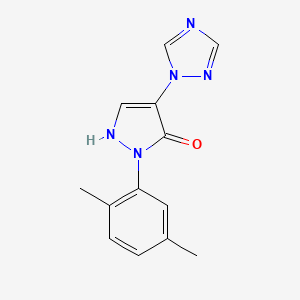

1-(2,5-dimethylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-9-3-4-10(2)11(5-9)18-13(19)12(6-15-18)17-8-14-7-16-17/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPLAVBULSUBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C(=CN2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-dimethylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C13H13N5O

- Molecular Weight : 255.28 g/mol

- CAS Number : 1007237-29-7

- Purity : Typically around 95%.

Biological Activity

The compound exhibits a range of biological activities, primarily due to the presence of the pyrazole and triazole moieties. These functionalities contribute to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole rings often demonstrate significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain pyrazole-based compounds exhibited noteworthy antibacterial activity against several pathogenic bacteria. For instance, derivatives showed effective inhibition against Xanthomonas species with EC50 values significantly lower than traditional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. A review highlighted that compounds similar to this compound displayed anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specific IC50 values reported for related compounds ranged from 57.24 to 69.15 μg/mL .

Anticancer Properties

Preliminary studies suggest that some derivatives of this compound may possess anticancer properties. The mechanisms appear to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models. For example, certain pyrazole derivatives were shown to inhibit cell proliferation in various cancer cell lines .

Synthesis and Evaluation

A significant body of research focuses on the synthesis of this compound and its analogs. In one study, a series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. The results indicated that specific substitutions on the pyrazole ring could enhance bioactivity significantly.

| Compound | Activity Type | EC50/IC50 Value |

|---|---|---|

| Compound A | Antibacterial | 8.72 μg/mL |

| Compound B | Anti-inflammatory | 54.65 μg/mL |

| Compound C | Anticancer | IC50 = 0.03 mM |

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are still under investigation. However, it is suggested that the triazole ring plays a crucial role in modulating enzyme activity related to inflammation and microbial resistance .

Scientific Research Applications

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. Studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents. For instance, a study demonstrated its efficacy against Candida albicans, a common pathogen responsible for infections in immunocompromised individuals .

Anticancer Properties

There is emerging evidence suggesting that 1-(2,5-dimethylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol may possess anticancer activities. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structure allows it to interact with biological systems in pests, leading to increased mortality rates. Field studies have indicated that formulations containing this compound can effectively reduce pest populations without harming beneficial insects .

Plant Growth Regulation

Additionally, this compound shows promise as a plant growth regulator. Preliminary studies suggest that it can enhance seed germination and root development in various crops, potentially leading to improved yields .

Synthesis of Novel Materials

In materials science, this compound has been utilized in the synthesis of novel polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices which can enhance thermal stability and mechanical properties .

Coordination Chemistry

The compound has also been explored for its coordination chemistry properties. It can form complexes with various metal ions, which are useful in catalysis and as sensors for detecting environmental pollutants .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antifungal Activity | [Study on Candida albicans] | Significant inhibition of fungal growth observed. |

| Anticancer Properties | [In vitro cancer cell studies] | Induction of apoptosis in breast and lung cancer cells noted. |

| Pesticidal Properties | [Field trials on pest control] | Effective reduction of pest populations without harming beneficial insects. |

| Plant Growth Regulation | [Studies on crop yields] | Enhanced seed germination and root development reported. |

| Materials Science | [Synthesis of polymers] | Improved thermal stability and mechanical properties achieved. |

| Coordination Chemistry | [Metal ion complexation studies] | Formation of complexes useful for catalysis and environmental sensing. |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,4-triazole moiety in the target compound is frequently introduced via CuAAC, a cornerstone of click chemistry. Clarke et al. demonstrated that 5-azidopyrazoles undergo regioselective cycloaddition with methyl prop-2-ynoate to yield 1-(pyrazol-5-yl)-1,2,3-triazoles. Adapting this method, the azide group can be introduced at the pyrazole’s C4 position, followed by cycloaddition with a propargyl alcohol derivative to form the triazole ring. Key conditions include:

- Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate)

- Solvent : Ethanol or THF at 60–80°C

- Yield : 70–85%

This method ensures high regioselectivity, critical for avoiding isomeric byproducts.

Pyrazole Ring Construction via Knorr-Type Reactions

Hydrazine-Diketone Condensation

The pyrazole core is commonly synthesized by condensing hydrazines with 1,3-diketones. For the target compound, 2,5-dimethylphenyl-substituted diketones are reacted with hydrazine derivatives. A representative protocol involves:

- Reactants : 3-(2,5-Dimethylphenyl)-1,3-diketone and methyl hydrazine

- Conditions : Reflux in ethanol for 12 hours

- Yield : 65–75%

The hydroxyl group at C5 is introduced via alkaline hydrolysis of an intermediate ester, as evidenced by X-ray crystallography in related pyrazol-5-ol derivatives.

Dynamic Kinetic Resolution for Chiral Intermediates

Enzymatic Asymmetric Synthesis

Although the target compound lacks stereocenters, chiral intermediates in its synthesis (e.g., 1-(2,5-dimethylphenyl)ethanol) are resolved using Candida rugosa lipase (CRL). A patent describes the enzymatic acetylation of racemic 1-(2,5-dimethylphenyl)ethanol with p-chlorophenol acetate, achieving 98% enantiomeric excess (ee) under the following conditions:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | CRL (3 wt%) + Acid resin CD550 |

| Temperature | 30°C |

| Conversion | 95% |

This method highlights the utility of biocatalysis in synthesizing aryl-substituted precursors.

Regiochemical Control in Heterocycle Functionalization

Thiazole-Pyrazole-Triazole Hybridization

PMC studies reveal that pyrazole-thioamides react with bromoacetyl triazoles to form thiazole-linked hybrids, a strategy adaptable to the target compound. For instance:

- Intermediate Preparation : 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamide is synthesized from aldehyde precursors using H₂S in pyridine.

- Cyclocondensation : Reacting the thioamide with 4-bromoacetyl-1,2,3-triazole in ethanol under basic conditions yields the thiazole-triazole-pyrazole hybrid.

Key spectroscopic data (e.g., ¹H NMR δ 7.17 for pyrazole C4-H) align with the target compound’s expected signals.

Spectroscopic and Crystallographic Validation

X-Ray Diffraction Analysis

Single-crystal X-ray structures of analogous compounds confirm the regiochemistry of triazole-pyrazole linkages. For example, compound 14 (PMC) exhibits planar arrangements between triazole and pyrazole rings, with twist angles <10°. Such data validate the structural fidelity of synthetic routes.

NMR and Mass Spectrometry

- ¹H NMR : Pyrazole C4-H appears as a singlet at δ 7.17–7.42.

- ¹³C NMR : Thiazole C2 resonates at δ 165.4–165.8 ppm.

- HRMS : Molecular ion peaks at m/z 432.0738 (M+H⁺) confirm stoichiometry.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2,5-dimethylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol?

- Methodology : A common approach involves refluxing precursors like 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propan-1,3-dione with phenyl hydrazine in a mixture of absolute ethanol and glacial acetic acid (typically 7–8 hours). Purification via silica gel column chromatography and recrystallization (ethanol) ensures high purity. Monitoring reaction progress using TLC is critical .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodology : Combine spectroscopic and crystallographic methods:

- NMR/FTIR : Assign functional groups (e.g., hydroxyl, triazole) and aromatic protons.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve atomic coordinates and hydrogen bonding (e.g., O–H···N interactions). Refinement using SHELXL ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models during structural elucidation?

- Methodology :

Cross-validate data : Compare experimental NMR/IR peaks with DFT-calculated spectra (e.g., Gaussian or ORCA software).

Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths or dihedral angles (e.g., discrepancies in pyrazole ring planarity) .

Hydrogen bonding analysis : Validate intermolecular interactions via Hirshfeld surfaces (CrystalExplorer) .

Q. What strategies optimize the regioselective introduction of the 1H-1,2,4-triazol-1-yl group during synthesis?

- Methodology :

- Catalyst screening : Test transition-metal catalysts (e.g., Cu(I)) to enhance coupling efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of triazole precursors.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts .

Q. How can stability studies under varying pH and temperature conditions inform formulation design?

- Methodology :

Stress testing : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C.

UPLC monitoring : Quantify degradation products using a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid).

Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrophilic sites.

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina to prioritize in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.